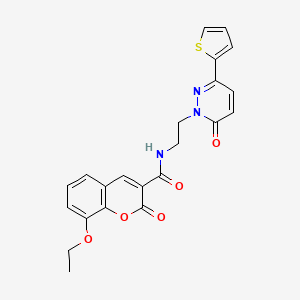

8-ethoxy-2-oxo-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

8-ethoxy-2-oxo-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5S/c1-2-29-17-6-3-5-14-13-15(22(28)30-20(14)17)21(27)23-10-11-25-19(26)9-8-16(24-25)18-7-4-12-31-18/h3-9,12-13H,2,10-11H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLWHAIZWFKUHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-ethoxy-2-oxo-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure

The compound's structure can be broken down into distinct pharmacophoric elements:

- Chromene moiety : Known for various biological activities.

- Pyridazine ring : Associated with antimicrobial and anti-inflammatory effects.

- Thiophene group : Often contributes to enhanced biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of chromene compounds exhibit significant antimicrobial properties. For instance, the compound was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

These results indicate that the compound possesses notable antibacterial activity, particularly against Pseudomonas aeruginosa, which is known for its resistance to multiple drugs.

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was evaluated using in vitro assays. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound:

This suggests that the compound could be a promising candidate for the development of anti-inflammatory agents.

Anticancer Activity

The anticancer properties of the compound were assessed in several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results showed that the compound induced apoptosis in these cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation | |

| A549 | 20 | Cell cycle arrest at G1 phase |

The induction of apoptosis suggests that this compound may have significant therapeutic potential in cancer treatment.

Case Studies

- Antimicrobial Efficacy Study : A study published in 2023 highlighted the effectiveness of various chromene derivatives, including our compound, against resistant bacterial strains. The study emphasized the need for new antibiotics due to rising resistance levels.

- Anti-inflammatory Research : Another investigation demonstrated that compounds similar to 8-ethoxy derivatives successfully reduced inflammation in animal models, suggesting a pathway for therapeutic applications in inflammatory diseases.

- Cancer Treatment Trials : Preliminary trials involving the compound showed promise in reducing tumor size in xenograft models, indicating its potential as an adjunct therapy in oncology.

Scientific Research Applications

The compound exhibits a range of biological activities, primarily attributed to its structural components. Research indicates that it may possess:

Antitumor Activity : Analogous compounds have shown efficacy in inhibiting tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. For instance, studies have reported significant antitumor effects in vitro and in vivo, with some derivatives achieving low micromolar IC50 values against various cancer cell lines.

Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, possibly through the modulation of cytokine production and inflammatory mediators. Research has demonstrated that similar compounds can significantly reduce inflammation markers such as TNF-alpha and IL-6.

Analgesic Properties : There is evidence suggesting that related compounds may also exhibit analgesic effects, making them candidates for pain management therapies.

Case Studies

Several studies provide insights into the applications of this compound:

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal investigated the antitumor properties of pyridazin derivatives similar to this compound. The results indicated that certain analogs significantly inhibited tumor growth in both in vitro and in vivo models, demonstrating their potential as anticancer agents.

Case Study 2: Anti-inflammatory Effects

Research focusing on imidazo[1,2-b]pyridazine derivatives revealed that specific compounds could effectively reduce inflammation markers in cellular models. This suggests a possible therapeutic role for the target compound in treating inflammatory diseases.

Comparison with Similar Compounds

Table 1: Chromene Carboxamide Analogues

Key Differences :

- The pyridazinone-thiophene moiety distinguishes it from thiazolidinone- or peptide-linked chromenes, possibly altering target selectivity .

Pyridazinone and Thiophene Derivatives

Pyridazinones and thiophenes are recurrent motifs in kinase inhibitors and antimicrobial agents:

Table 2: Pyridazinone/Thiophene Analogues

Key Insights :

Comparison :

- The target compound likely requires multi-step synthesis due to its hybrid structure. The low yield (22%) in Petasis reactions highlights challenges in forming ethoxy-substituted intermediates, whereas reflux methods achieve higher yields (78%) for fused heterocycles .

Crystallographic and Conformational Analysis

- The thiazolo[3,2-a]pyrimidine derivative in exhibits a dihedral angle of 80.94° between fused rings, suggesting moderate planarity.

- Hydrogen-bonding patterns (e.g., C–H···O in ) are critical for crystal packing and solubility. The pyridazinone’s carbonyl groups in the target compound could similarly participate in H-bonding with biological targets .

Q & A

Q. How to design stability studies under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.